5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound that features a unique bicyclic structure This compound is notable for its incorporation of an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . The imidazole ring is then functionalized with an isopropyl and methyl group through alkylation reactions.
. The final step is the formation of the oxa-azabicyclo structure, which can be synthesized through a series of cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity and protein function . The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid: Another imidazole-containing compound with potential biological activity.
Uniqueness
5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[221]heptane is unique due to its combination of an imidazole ring, sulfonyl group, and oxa-azabicyclo structure
Properties
IUPAC Name |
5-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-8(2)12-13-11(6-14(12)3)19(16,17)15-5-10-4-9(15)7-18-10/h6,8-10H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUDSLPPQYMWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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